1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
Brand Name: Vulcanchem
CAS No.: 154972-38-0
VCID: VC2535712
InChI: InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-7-11-18(19)15(20)22-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

CAS No.: 154972-38-0

Cat. No.: VC2535712

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate - 154972-38-0

Specification

CAS No. 154972-38-0
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 1-O-benzyl 2-O-tert-butyl diazinane-1,2-dicarboxylate
Standard InChI InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-7-11-18(19)15(20)22-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3
Standard InChI Key TUOLNRMGWOOMAY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms (a pyridazine or diazinane core) in a saturated (tetrahydro) form. The structure features two carboxylate protecting groups: a benzyl carboxylate at one nitrogen position and a tert-butyl carboxylate at the other. This arrangement creates a protected hydrazine derivative with distinctive chemical properties .

Basic Identification Parameters

The compound is identified through several standardized parameters that allow for its unambiguous recognition in chemical databases and literature:

ParameterValue
Chemical Name1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
CAS Registry Number154972-38-0
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.39 g/mol
InChI KeyTUOLNRMGWOOMAY-UHFFFAOYSA-N

The compound has several synonyms that appear in scientific literature and commercial catalogs, including 1-benzyl 2-tert-butyl 1,2-diazinane-1,2-dicarboxylate, 1-O-benzyl 2-O-tert-butyl diazinane-1,2-dicarboxylate, and 1-Benzyl 2-tert-butyl tetrahydropyridazine-1,2-dicarboxylate .

Structural Features

The compound possesses several key structural features that influence its reactivity and applications:

Physical and Chemical Properties

The physical and chemical properties of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate are fundamental to understanding its behavior in various chemical reactions and its handling requirements in laboratory settings.

Spectroscopic Properties

While comprehensive spectroscopic data is limited in the available sources, the compound would typically be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

The presence of rotamers (conformational isomers resulting from hindered rotation around the N-C bonds) often complicates the NMR spectra of such compounds, making their interpretation challenging .

Applications and Research Significance

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate serves important functions in organic synthesis and pharmaceutical research, though specific applications must be inferred from its structural characteristics and the general uses of similar compounds.

Synthetic Utility

The compound's primary value lies in its potential as:

  • A building block for the synthesis of more complex nitrogen-containing heterocycles.

  • An intermediate in the preparation of pharmacologically active compounds.

  • A protected hydrazine derivative that allows for selective transformations at specific positions .

The orthogonal protection strategy (benzyl and tert-butyl groups) enables selective deprotection, making it valuable in multi-step synthesis where control over reaction site is crucial.

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